Cas no 274900-91-3 (3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde)

3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a brominated heterocyclic compound featuring a thiophene-pyrazole core with an aldehyde functional group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further derivatization. The aldehyde group offers versatility for condensation or nucleophilic addition reactions, facilitating the construction of more complex molecular architectures. This compound is well-suited for research in medicinal chemistry and material science due to its synthetic flexibility and potential as a building block for bioactive or optoelectronic compounds.
3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde structure
274900-91-3 structure
Product Name:3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No:274900-91-3
MF:C14H9BrN2OS
MW:333.203060865402
CID:4936842
Update Time:2025-05-24

3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • 3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • Inchi: 1S/C14H9BrN2OS/c15-13-7-6-12(19-13)14-10(9-18)8-17(16-14)11-4-2-1-3-5-11/h1-9H
    • InChI Key: RUOQPCKORHBYOQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C(C=O)=CN(C3C=CC=CC=3)N=2)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 325
  • XLogP3: 3.8
  • Topological Polar Surface Area: 63.1

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Additional information on 3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview

The compound 3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 274900-91-3) is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which incorporates a thiophene ring, a pyrazole moiety, and an aldehyde group, making it a versatile building block for various applications.

Recent studies have highlighted the potential of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the 5-bromothiophene substituent in this compound adds an additional layer of functionality, as bromine atoms are known to enhance the pharmacokinetic properties of molecules. This makes 3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde a promising candidate for further exploration in therapeutic applications.

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole ring followed by substitution reactions to introduce the thiophene and aldehyde groups. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production of this compound. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.

In terms of applications, 3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has shown potential as a precursor for more complex molecules with enhanced bioactivity. For instance, its aldehyde group can be readily modified to introduce additional functional groups, enabling the creation of libraries of compounds for high-throughput screening in drug discovery. Furthermore, the thiophene moiety confers aromatic stability and electronic properties that are advantageous in materials science, particularly in the development of organic semiconductors and sensors.

Recent research has also focused on the electrochemical properties of this compound, revealing its potential as an electrode material in energy storage devices such as supercapacitors and batteries. The combination of its conjugated system and functional groups provides excellent redox activity and conductivity, making it a valuable component in advanced energy technologies.

From an environmental perspective, the development of sustainable synthetic routes for 3-(5-Bromothiophen-2-yli)-1-phénylpyrazolé-carbaldéhyde is a critical area of investigation. Scientists are exploring green chemistry approaches, such as using biodegradable solvents and catalytic systems derived from renewable resources, to minimize waste and reduce energy consumption during production.

In conclusion, 3-(5-Bromothiophen -2-yli)-1-phénylpyrazolé-carbaldéhyde (CAS No. 274900 -91 -3) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a key player in both academic and industrial settings. As research continues to unfold, this compound is expected to contribute significantly to the development of novel materials and therapeutic agents.

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